molecular formula C17H25N3O5 B11828489 di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate

di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate

Cat. No.: B11828489
M. Wt: 351.4 g/mol
InChI Key: SNTFWEIBSQEYCO-WCQYABFASA-N
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Description

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexene ring, and two tert-butyl carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate typically involves multiple steps. One common approach is the reaction of a cyclohexene derivative with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other derivatives.

Scientific Research Applications

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism by which di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. The cyano group and the carbamate groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is unique due to its combination of functional groups and its potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

Di-tert-butyl ((1S,2R)-5-cyano-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its chemical structure, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H25_{25}N3_3O5_5
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 891831-18-8

The compound features a cyclohexene ring with a cyano group and two carbamate functionalities, making it structurally unique and potentially reactive in biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several areas of interest:

  • Antioxidant Properties : Similar compounds with carbamate functionalities have been studied for their antioxidant capabilities. The presence of the cyano group may enhance these properties by stabilizing radical species.
  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can act as enzyme inhibitors. The potential for this compound to inhibit specific enzymes could be an area for further investigation.
  • Synthetic Applications : Its reactivity suggests potential use in synthesizing biologically active molecules. The unique structural features may allow it to participate in various chemical reactions relevant to drug development.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Di-tert-butyl dicarbonateTwo tert-butyl groups and two carbonylsUsed as a protecting group in organic synthesis
5-CyanoindoleCyano group attached to an indole structureExhibits significant biological activity including anticancer properties
Dimethylcarbamoyl chlorideCarbamate functionality with methyl groupsUsed in peptide synthesis and modifications

This table illustrates the structural similarities and potential biological activities of related compounds, indicating that this compound could have unexplored therapeutic potentials.

Potential Applications

Given its structural features, this compound may find applications in:

  • Medicinal Chemistry : As a precursor for developing new drugs targeting various diseases.
  • Organic Synthesis : In reactions requiring specific functional groups for creating complex molecules.

Properties

Molecular Formula

C17H25N3O5

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl N-[(1S,6R)-3-cyano-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxocyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C17H25N3O5/c1-16(2,3)24-14(22)19-11-7-10(9-18)8-12(21)13(11)20-15(23)25-17(4,5)6/h8,11,13H,7H2,1-6H3,(H,19,22)(H,20,23)/t11-,13+/m0/s1

InChI Key

SNTFWEIBSQEYCO-WCQYABFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=CC(=O)[C@@H]1NC(=O)OC(C)(C)C)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=CC(=O)C1NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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